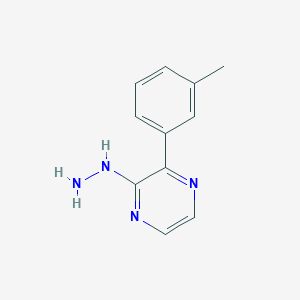
2-Hydrazinyl-3-(m-tolyl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-3-(m-tolyl)pyrazine is a heterocyclic compound featuring a pyrazine ring substituted with a hydrazinyl group and a m-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-3-(m-tolyl)pyrazine typically involves the reaction of 2-chloropyrazine with m-tolylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate in a suitable solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-3-(m-tolyl)pyrazine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydrazinyl-3-(m-tolyl)pyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-3-(m-tolyl)pyrazine is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in cell proliferation and apoptosis.
Pathways: The compound may modulate signaling pathways related to cell growth and survival, leading to its observed bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinylpyrazine: Lacks the m-tolyl group, which may affect its bioactivity and chemical properties.
3-(m-Tolyl)pyrazine: Lacks the hydrazinyl group, which may reduce its reactivity in certain chemical reactions.
2-Hydrazinyl-3-phenylpyrazine: Similar structure but with a phenyl group instead of a m-tolyl group, which may influence its biological activity.
Uniqueness
2-Hydrazinyl-3-(m-tolyl)pyrazine is unique due to the presence of both the hydrazinyl and m-tolyl groups, which confer specific chemical reactivity and potential bioactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H12N4 |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
[3-(3-methylphenyl)pyrazin-2-yl]hydrazine |
InChI |
InChI=1S/C11H12N4/c1-8-3-2-4-9(7-8)10-11(15-12)14-6-5-13-10/h2-7H,12H2,1H3,(H,14,15) |
InChI Key |
IDIAEUAWGZIWBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=CN=C2NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















